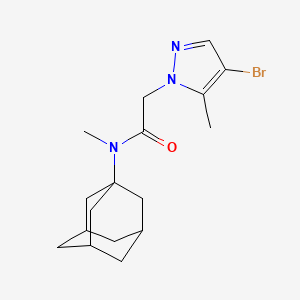![molecular formula C16H22N2O7S B10971584 4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine to form an intermediate. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as pyridine .
Chemical Reactions Analysis
4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to different biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID include:
4-(4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZIN-1-YL)BENZOIC ACID: This compound has a similar structure but with a benzoic acid moiety instead of a butanoic acid moiety.
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid: This compound has a similar core structure but with different substituents.
The uniqueness of 4-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O7S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22N2O7S/c1-24-13-4-3-12(11-14(13)25-2)26(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21) |
InChI Key |
NDXBECDPFXMKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



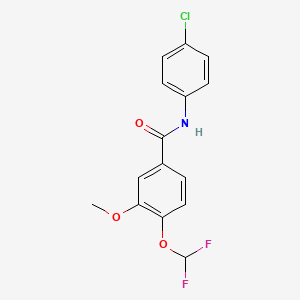
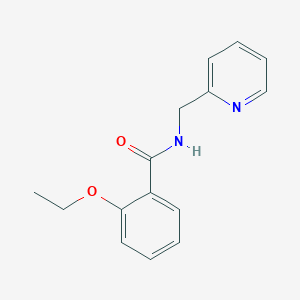
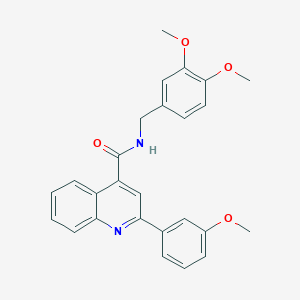
![N-(3-cyanothiophen-2-yl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10971522.png)
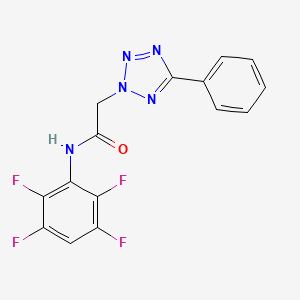
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)

![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B10971558.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B10971566.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
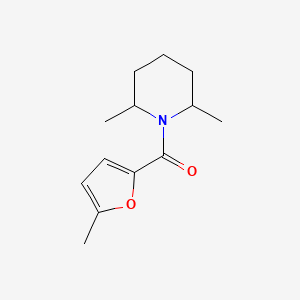
![3-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971581.png)
